

lenvatinib mesylate equilibrium solubility

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Compound Focus: Lenvatinib Mesylate

CAS No.: 857890-39-2

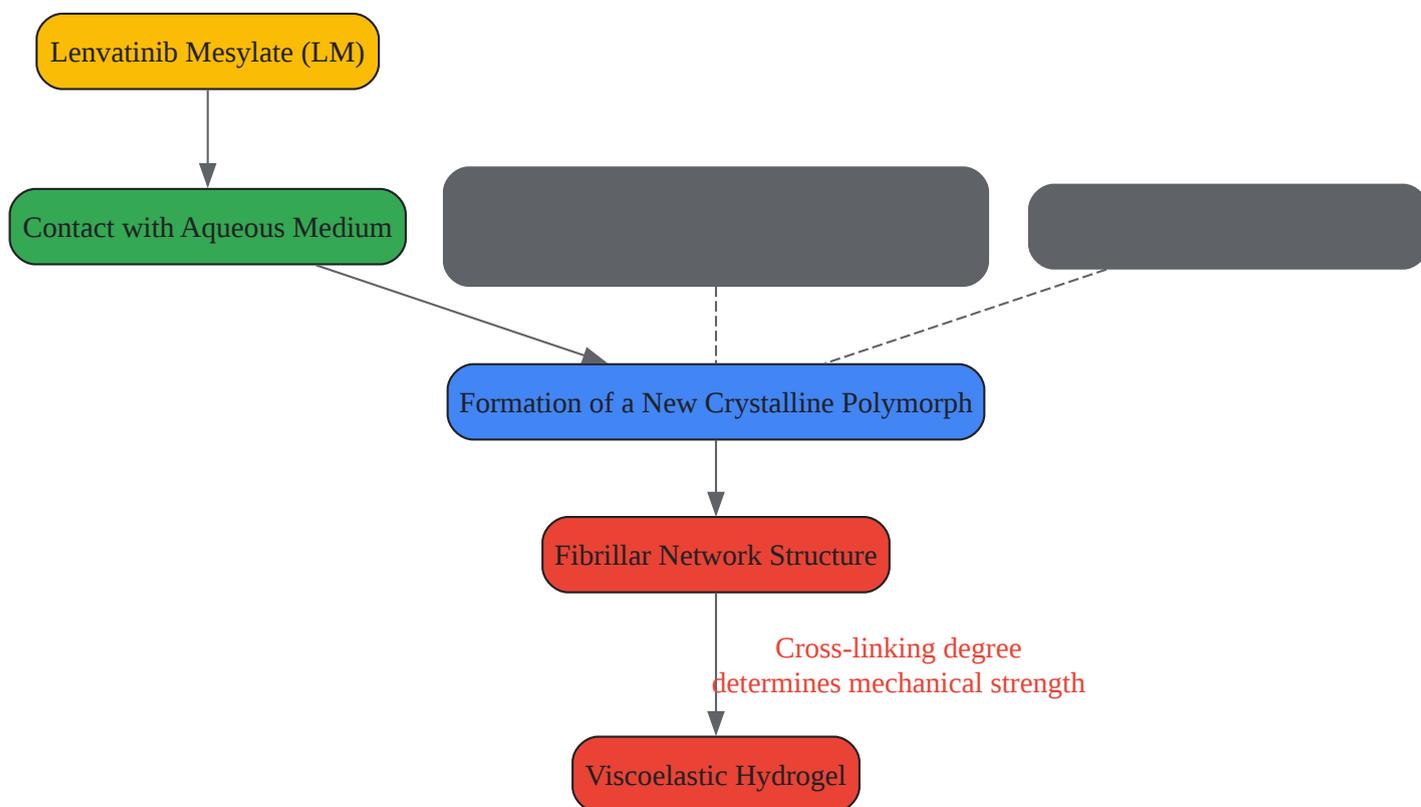
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Key Findings on Solubility and Gelation

The core insight from the research is that **lenvatinib mesylate's** solubility is critically affected by its tendency to form a viscoelastic hydrogel in aqueous environments, which can significantly hinder its **in vitro** dissolution [1].

The following diagram illustrates the self-assembly process driven by non-covalent interactions that leads to gel formation.



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Diagram of the gelation mechanism of **lenvatinib mesylate**.

Summary of Quantitative Data and Properties

The table below summarizes the available quantitative data related to the solubility and physicochemical properties of **lenvatinib mesylate** from the search results.

Property	Reported Data / Observation	Source / Context
General Solubility	Slightly soluble in DMSO (2 mg/mL) and Methanol.	[2] [3]

Property	Reported Data / Observation	Source / Context
Equilibrium Solubility	Not explicitly provided as numerical value in pure solvents.	[4] [1]
Gelation	Forms a viscoelastic hydrogel in aqueous media, hindering dissolution. Composed of a new crystalline polymorph.	[1]
Melting Point	>220°C (with decomposition)	[2]
Driving Forces for Self-Assembly	Intermolecular hydrogen bonds (bifurcated between urea groups & NH \cdots OC between amide groups) and π - π stacking.	[1]
Critical Factor for Gelation	Presence of the charge-assisted bond N$^{+}$-H in the mesylate salt form, which increases solubility and promotes the dissolution-aggregation balance.	[1]
Key Comparison	The base form of lenvatinib does not gel in water but can form gels in various acidic solutions.	[1]

Experimental Insights and Protocols

While the search results do not contain step-by-step laboratory protocols for measuring equilibrium solubility, they provide valuable methodological insights from the studies on polymorphism and gelation.

- **Polymorph & Solubility Study [4]:** The study on polymorphs and pseudopolymorphs involved **crystal structure analysis** (likely via X-ray diffraction), **equilibrium solubility measurements**, and **stability studies**. The specific methodologies are not detailed in the abstract, but the results would include comparative equilibrium solubility data for the different solid forms identified.
- **Gelation Mechanism Study [1]:** The gelation mechanism was systematically explored using:
 - **Thermal Analysis:** Likely Differential Scanning Calorimetry (DSC) to study thermal transitions.
 - **Rheology:** To measure the mechanical strength and viscoelastic properties of the formed hydrogel.
 - **Morphology Studies:** Techniques such as Scanning Electron Microscopy (SEM) to visualize the fibrillar network structure.
 - **Spectroscopy Analyses:** Used to identify the specific intermolecular interactions (hydrogen bonding and π - π stacking) driving the self-assembly.

Research Implications and Pathways

The gelation behavior of **lenvatinib mesylate** is a major consideration for your formulation development. The key is that the **salt form (LM) is essential for adequate solubility** but also **triggers the gelation**.

- **Formulation Challenge:** The gel layer can act as a barrier, slowing down further dissolution and potentially affecting drug absorption.
- **Potential Strategies:** The study [1] suggests that understanding this mechanism paves the way for strategies to eliminate gelation, potentially through the use of specific excipients that inhibit the self-assembly, crystal engineering to target non-gelling polymorphs, or formulation in a non-aqueous vehicle.

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